2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H10ClN3O2/c12-9-3-1-2-4-10(9)17-7-11(16)15-8-5-13-14-6-8/h1-6H,7H2,(H,13,14)(H,15,16) |
InChI Key |
NZIJGDQUKFQVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CNN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 1H-pyrazole-4-amine under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparisons
Core Structure and Substituent Variations
The target compound shares a common acetamide backbone with several analogs, but differences in substituents significantly influence properties:
*Calculated based on molecular formula.
- Chlorophenyl vs. The phenoxy group may improve solubility due to its oxygen atom’s hydrogen-bond-accepting capacity.
- Pyrazole Substitution : Derivatives with dihydro-pyrazol rings (e.g., ) exhibit reduced aromaticity, affecting planarity and intermolecular interactions.
Crystal Packing and Hydrogen Bonding
The dichlorophenyl analog () forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a common feature in acetamides . The target compound likely exhibits similar dimerization, influencing crystallinity and stability. Dihedral angles between aromatic rings in (48.45°–80.70°) suggest steric hindrance, which may differ in the target due to the phenoxy group’s flexibility.
Physicochemical Properties
- Thermal Stability: Higher melting points in dichlorophenyl analogs (200–202°C, ) vs. quinazolinone derivatives (159–160°C, ) suggest stronger intermolecular forces in halogen-rich structures.
- Spectral Data : IR spectra for acetamide C=O stretches cluster around 1679–1616 cm⁻¹ across analogs , consistent with the target’s expected profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1H-pyrazol-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C . Key parameters include maintaining low temperatures to minimize side reactions and using stoichiometric control of the base to ensure efficient amide bond formation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
